molecular formula C10H7NO2S B3187907 3-Phenylisothiazole-4-carboxylic acid CAS No. 18160-82-2

3-Phenylisothiazole-4-carboxylic acid

Cat. No. B3187907
CAS RN: 18160-82-2
M. Wt: 205.23 g/mol
InChI Key: KPFIQSITWQLVSH-UHFFFAOYSA-N
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Description

3-Phenylisothiazole-4-carboxylic acid is a type of carboxylic acid derivative. Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . Isothiazoles are useful compounds owing to their wide biological activity, industrial applications, and their use as synthetic intermediates . Carboxylic acid substituted isothiazoles in particular have shown useful biological activity .


Synthesis Analysis

The synthesis of 3-Phenylisothiazole-4-carboxylic acid involves reactions of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C gave the carboxylic acid products .


Molecular Structure Analysis

The molecular structure of 3-Phenylisothiazole-4-carboxylic acid can be analyzed using techniques such as X-ray powder diffraction . The crystal packing in the pyrazole carboxylic acid derivative exhibits an interplay of strong O–H…O, C–H…N and C–H…F hydrogen bonds .


Chemical Reactions Analysis

Carboxylic acids, including 3-Phenylisothiazole-4-carboxylic acid, can act as weak bases when the carbonyl oxygen accepts a proton from a strong acid .


Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass . The specific physical and chemical properties of 3-Phenylisothiazole-4-carboxylic acid are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Phenylisothiazole-4-carboxylic acid, focusing on six unique fields:

Antibacterial Agents

3-Phenylisothiazole-4-carboxylic acid: has shown significant potential as an antibacterial agent. Isothiazole derivatives, including this compound, exhibit strong antibacterial activity against various strains of bacteria. This makes them promising candidates for developing new antibiotics, especially in the face of rising antibiotic resistance .

Anticancer Research

This compound is also being explored for its anticancer properties. Studies have indicated that isothiazole derivatives can inhibit the growth of cancer cells. The unique structure of 3-Phenylisothiazole-4-carboxylic acid allows it to interfere with cellular processes critical for cancer cell proliferation, making it a potential candidate for anticancer drug development .

Anti-inflammatory Applications

Research has demonstrated that 3-Phenylisothiazole-4-carboxylic acid possesses anti-inflammatory properties. This is particularly useful in developing treatments for inflammatory diseases. The compound can modulate inflammatory pathways, reducing inflammation and associated symptoms .

Hypolipidemic Agents

In the field of metabolic disorders, 3-Phenylisothiazole-4-carboxylic acid has been studied for its hypolipidemic effects. It can help lower lipid levels in the blood, which is beneficial for managing conditions like hyperlipidemia and cardiovascular diseases .

Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to be used in the synthesis of more complex molecules. This application is crucial in the development of new pharmaceuticals and other organic compounds .

Nanotechnology

In nanotechnology, 3-Phenylisothiazole-4-carboxylic acid is used for surface modification of nanoparticles. This enhances the stability and functionality of nanoparticles, making them more effective in various applications, including drug delivery systems and diagnostic tools .

These applications highlight the versatility and importance of 3-Phenylisothiazole-4-carboxylic acid in scientific research. If you need more detailed information on any specific application, feel free to ask!

Molbank IntechOpen

Mechanism of Action

Target of Action

The primary targets of 3-Phenylisothiazole-4-carboxylic acid are currently unknown. Isoxazoles have been studied for their anticancer properties , suggesting potential targets within cancer-related pathways.

Mode of Action

The mode of action of 3-Phenylisothiazole-4-carboxylic acid is not well-documented. Given its structural similarity to other isoxazoles, it may interact with its targets through similar mechanisms. Isoxazoles typically bind to their targets based on their chemical diversity . The exact interaction of 3-Phenylisothiazole-4-carboxylic acid with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Isoxazoles, in general, have been shown to impact a variety of biological pathways, including those related to cancer

Pharmacokinetics

The compound’s molecular weight is 205.23 , which may influence its bioavailability and distribution within the body

Result of Action

Given its structural similarity to other isoxazoles, it may exhibit similar effects, such as cytotoxicity . .

properties

IUPAC Name

3-phenyl-1,2-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-6-14-11-9(8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFIQSITWQLVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498247
Record name 3-Phenyl-1,2-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylisothiazole-4-carboxylic acid

CAS RN

18160-82-2
Record name 3-Phenyl-1,2-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1,2-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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